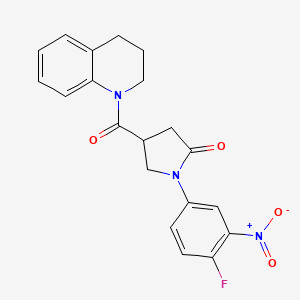
(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate, also known as TOMP, is a novel compound that has attracted significant interest in the scientific research community due to its potential applications in various fields. TOMP is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and a phthalazine ring.
Scientific Research Applications
(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors and light-emitting diodes. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The exact mechanism of action of (3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins, which are involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. In addition, this compound has been shown to exhibit antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate is its versatility in various fields of scientific research. This compound can be easily synthesized and modified to suit specific research needs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research and development of (3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate. One potential direction is the synthesis of this compound derivatives with improved solubility and bioactivity. Another direction is the investigation of the potential use of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, the development of novel analytical methods for the detection and quantification of this compound in biological samples could lead to new insights into its pharmacokinetics and pharmacodynamics.
Synthesis Methods
The synthesis of (3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate involves the reaction of 3-thiophene carboxylic acid with hydrazine hydrate to form 3-thiophene hydrazide. This intermediate compound is then reacted with ethyl chloroacetate to form the ethyl ester of 3-thiophene hydrazide. The ester is then reacted with 2-amino-5-methyl-1,3,4-oxadiazole to form the oxadiazole derivative. The final step involves the reaction of the oxadiazole derivative with 4-oxo-3H-phthalazine-1-carboxylic acid to form this compound.
Properties
IUPAC Name |
(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O4S/c21-15-10-5-2-1-4-9(10)13(18-19-15)16(22)23-8-12-17-14(20-24-12)11-6-3-7-25-11/h1-7H,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUOPPOXESONQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,2,2-trifluoroethoxy)-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]acetamide](/img/structure/B7550802.png)
![[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 2-[(5-methylthiophene-2-carbonyl)amino]acetate](/img/structure/B7550816.png)
![N-(2-bromo-4-methylphenyl)-2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]propanamide](/img/structure/B7550823.png)
![1-acetyl-N-[2-(N-methylanilino)propyl]-2,3-dihydroindole-5-carboxamide](/img/structure/B7550828.png)

![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7550845.png)
![2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7550851.png)
![N-[[2-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7550853.png)

![4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B7550873.png)
![5-(cyclopropylsulfamoyl)-N,2-dimethyl-N-[phenyl(pyridin-2-yl)methyl]benzamide](/img/structure/B7550886.png)

![[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7550902.png)
![[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550907.png)
